molecular formula C13H15NO5 B1326157 3-(1,3-Dioxan-2-YL)-4'-nitropropiophenone CAS No. 898786-24-8

3-(1,3-Dioxan-2-YL)-4'-nitropropiophenone

Cat. No. B1326157
M. Wt: 265.26 g/mol
InChI Key: BUXYMCQTJRUEAI-UHFFFAOYSA-N
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Description

The compound “3-(1,3-Dioxan-2-YL)-4’-nitropropiophenone” is an organic compound containing a 1,3-dioxane ring and a nitro group attached to a propiophenone structure. The 1,3-dioxane ring is a six-membered cyclic ether, and propiophenone is a type of ketone. The nitro group is a functional group that consists of one nitrogen atom and two oxygen atoms .


Molecular Structure Analysis

The molecular structure of “3-(1,3-Dioxan-2-YL)-4’-nitropropiophenone” would likely show the 1,3-dioxane ring attached to the third carbon of the propiophenone structure, with the nitro group attached to the fourth carbon of the propiophenone .


Chemical Reactions Analysis

The chemical reactions of “3-(1,3-Dioxan-2-YL)-4’-nitropropiophenone” would likely be influenced by the presence of the nitro group and the 1,3-dioxane ring. The nitro group is electron-withdrawing, which could make the compound more reactive . The 1,3-dioxane ring could potentially undergo reactions such as ring-opening .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(1,3-Dioxan-2-YL)-4’-nitropropiophenone” would be influenced by its functional groups. For instance, the presence of the nitro group could make the compound more polar .

Scientific Research Applications

  • Synthesis and Characterization :

    • 3-(1,3-Dioxan-2-YL)-4'-nitropropiophenone and related compounds have been synthesized and characterized through various methods, including IR and NMR techniques, as well as UV absorption spectroscopic techniques. These studies focus on the molecular structure and properties of such compounds (Suresh et al., 2016).
  • Chemical Behavior and Reactions :

    • The compound's derivatives have been studied for their chemical behavior under various conditions, such as cyclization reactions and reactions with dipolarophiles. These studies provide insights into the compound's reactivity and potential applications in synthetic chemistry (Shimizu et al., 1985).
  • Application in Polymer Science :

    • Research has explored the use of derivatives of 3-(1,3-Dioxan-2-YL)-4'-nitropropiophenone in polymer science, particularly in the synthesis of UV cross-linkable polymers. Such studies are important for the development of new materials with specific physical and chemical properties (J. Suresh et al., 2016).
  • Role in Organic Synthesis :

    • The compound has been used in organic synthesis, particularly in the synthesis of new derivatives with potential applications in various fields. This includes the development of novel electrochromic materials and intermediates for oxygen-functionalized aromatic compounds (Li et al., 2017); (Nakamura et al., 2003).
  • Interactions with Metal Ions :

    • Studies have been conducted to understand the interaction of similar compounds with metal ions like Ni(II) and Cu(II). These investigations provide valuable information for the development of new metal complexes with various applications (Badhe et al., 2015).
  • Environmental Applications :

    • Research has been carried out to explore the environmental applications of derivatives of 3-(1,3-Dioxan-2-YL)-4'-nitropropiophenone, especially in the field of catalysis and renewable materials. This includes studies on heterogeneously catalyzed condensations of glycerol to cyclic acetals, highlighting the compound's potential in green chemistry (Deutsch et al., 2007).
  • Pharmaceutical Research :

    • Although detailed studies specifically on 3-(1,3-Dioxan-2-YL)-4'-nitropropiophenone in pharmaceutical applications are limited, related compounds have been investigated for their neuroprotective effects, providing insights into potential medical applications (Kumar et al., 2007).

Safety And Hazards

The safety and hazards of “3-(1,3-Dioxan-2-YL)-4’-nitropropiophenone” would depend on various factors including its reactivity and potential biological effects. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for “3-(1,3-Dioxan-2-YL)-4’-nitropropiophenone” would depend on its potential applications. If it shows promising biological activity, it could be further studied as a potential therapeutic agent .

properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-(4-nitrophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c15-12(6-7-13-18-8-1-9-19-13)10-2-4-11(5-3-10)14(16)17/h2-5,13H,1,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXYMCQTJRUEAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645935
Record name 3-(1,3-Dioxan-2-yl)-1-(4-nitrophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Dioxan-2-YL)-4'-nitropropiophenone

CAS RN

898786-24-8
Record name 3-(1,3-Dioxan-2-yl)-1-(4-nitrophenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898786-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,3-Dioxan-2-yl)-1-(4-nitrophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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